2-(Azetidin-3-yloxy)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)quinoxaline |
InChI |
InChI=1S/C11H11N3O/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8/h1-4,7-8,12H,5-6H2 |
InChI Key |
LXYMUVOVCQIIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Retrosynthetic Analysis of 2-(Azetidin-3-yloxy)quinoxaline
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection at the ether linkage. This primary disconnection points to two key precursors: a 2-haloquinoxaline (such as 2-chloroquinoxaline) and 3-hydroxyazetidine. The 2-haloquinoxaline serves as an electrophile, while the hydroxyl group of the azetidine (B1206935) acts as a nucleophile.
Further deconstruction of the 2-chloroquinoxaline (B48734) precursor leads back to an o-phenylenediamine (B120857) and a suitable 1,2-dicarbonyl compound or its equivalent. This is based on the classic and widely used method for quinoxaline (B1680401) synthesis. The 3-hydroxyazetidine precursor can be synthesized through various methods, often involving intramolecular cyclization of an appropriately substituted amino alcohol. This strategic breakdown allows for a convergent synthesis plan where the two main heterocyclic components are prepared separately before being joined.
Classical and Modern Synthetic Routes to this compound
The forward synthesis for constructing this compound relies on established chemical reactions, which can be optimized for better efficiency and yield.
The formation of the quinoxaline ring system is a cornerstone of this synthesis. The most fundamental and effective method is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.comyoutube.com This reaction proceeds via the formation of two imine bonds, followed by cyclization and dehydration to yield the aromatic quinoxaline core. For the synthesis of the parent quinoxaline ring, glyoxal (B1671930) can be used as the dicarbonyl component. The reaction is typically catalyzed by an acid and can require heating. mdpi.com For instance, the synthesis of 2,3-diphenylquinoxaline (B159395) is achieved by condensing benzil (B1666583) with o-phenylenediamine, often by heating in a solvent like ethanol (B145695) for around 30 minutes. youtube.com This general approach is versatile, allowing for the preparation of a wide array of substituted quinoxalines by starting with appropriately substituted o-phenylenediamines or dicarbonyl compounds. researchgate.net
With the quinoxaline core in hand, specifically a 2-haloquinoxaline, the next crucial step is the introduction of the azetidin-3-yloxy group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, which constitutes an etherification. mdpi.com In this step, a protected form of 3-hydroxyazetidine is treated with a 2-chloro- or 2-bromoquinoxaline. The oxygen atom of the azetidine's hydroxyl group acts as the nucleophile, displacing the halogen atom on the quinoxaline ring.
The azetidine ring itself is a strained four-membered heterocycle, and its synthesis requires specific strategies. magtech.com.cnfrontiersin.org Methods for forming the azetidine ring often involve intramolecular SN2 reactions where a nitrogen atom displaces a leaving group, or through cycloaddition reactions. magtech.com.cnfrontiersin.orgnih.gov For this specific application, a pre-formed 3-hydroxyazetidine, often with the nitrogen atom protected (e.g., with a Boc or benzyl (B1604629) group), is used in the etherification step.
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. For the initial quinoxaline synthesis, while the condensation is robust, conditions such as temperature, catalyst, and reaction time can be fine-tuned. mdpi.comyoutube.com
For the subsequent etherification step, several factors are key to optimization. The choice of base is important to deprotonate the 3-hydroxyazetidine, thereby increasing its nucleophilicity. Common bases include sodium hydride or potassium carbonate. The solvent also plays a significant role; polar aprotic solvents like acetonitrile (B52724) or DMF are often employed. mdpi.commdpi.com Reaction time and temperature are also critical parameters; for example, a similar reaction involving the displacement of a chlorine from a 2-chloro-3-methylquinoxaline (B189447) with 4-hydroxy benzaldehyde (B42025) was refluxed in acetonitrile for 30 hours to achieve the desired ether linkage. mdpi.com The table below outlines some exemplary conditions for related synthetic transformations.
| Reaction Step | Reagents & Catalysts | Solvent | Conditions | Reference |
| Quinoxaline Formation | o-phenylenediamine, Benzil | Ethanol | Heat on water bath, 30 min | youtube.com |
| Etherification | 2-chloro-3-methylquinoxaline, 4-hydroxy benzaldehyde | Acetonitrile | Reflux, 30 h | mdpi.com |
| Quinoxaline Modification | Ethyl 3-chloroquinoxaline-2-carboxylates, 3-aminophenol | Ethanol, p-TSA (catalyst) | Microwave irradiation | mdpi.com |
| Azetidine Synthesis | cis-3,4-epoxy amines | La(OTf)₃ | DCE, Reflux | frontiersin.org |
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues provides a means to explore structure-activity relationships for various applications. Modifications can be made to either the azetidine or the quinoxaline portion of the molecule.
The quinoxaline ring is a versatile scaffold that can be readily modified to produce a diverse library of compounds. nih.gov Substituents can be introduced either by using a substituted o-phenylenediamine in the initial condensation step or by direct functionalization of the pre-formed quinoxaline ring. For example, starting with a substituted o-phenylenediamine allows for the introduction of groups at the 5, 6, 7, or 8 positions of the quinoxaline core.
Direct modification of the quinoxaline ring offers another avenue for derivatization. Halogenation, nitration, and other electrophilic substitution reactions can be performed, although the regioselectivity can be influenced by the existing substituents. Furthermore, advanced cross-coupling reactions can be used to introduce a wide variety of functional groups. For instance, chloro- or bromo-substituted quinoxalines can serve as handles for Suzuki, Heck, or Buchwald-Hartwig coupling reactions. Researchers have successfully synthesized derivatives with trifluoromethyl and bromo groups on the quinoxaline ring to create potent kinase inhibitors. mdpi.com Other work has focused on adding hydrazinyl groups, which can then be used as key intermediates to build fused heterocyclic systems like tetrazolo[1,5-a]quinoxalines. nih.gov
The table below summarizes some reported modifications on the quinoxaline ring system.
| Starting Material | Reagent(s) | Modification/Product | Reference |
| 2,3-dichloroquinoxaline | Hydrazine hydrate | 2,3-dihydrazinylquinoxaline | nih.gov |
| 3-hydrazinyl-6-bromo-2-chloroquinoxaline | Sodium nitrite, Acetic acid | 6-bromo-4-chlorotetrazolo[1,5-a]quinoxaline | nih.gov |
| Ethyl 3-chloroquinoxaline-2-carboxylate derivatives | 3-aminophenol | 3-((3-hydroxyphenyl)amino)quinoxaline derivatives | mdpi.com |
| 3-chloroquinoxalin-2-amines | Internal alkynes, Pd(OAc)₂, NaOAc, KOtBu | 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines | researchgate.net |
| 3-(Benzazol-2-yl)quinoxaline derivatives | Various reagents | HDAC inhibitors with modified quinoxaline framework | nih.gov |
Derivatization of the Azetidine Moiety
The azetidine ring of this compound is a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's properties. The secondary amine of the azetidine ring is a common handle for derivatization.
N-Alkylation and N-Arylation: The nitrogen atom of the azetidine ring can undergo nucleophilic substitution reactions with a variety of alkyl and aryl halides. These reactions are typically carried out in the presence of a base to deprotonate the secondary amine, enhancing its nucleophilicity. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side products.
Amide and Sulfonamide Formation: Acylation and sulfonylation of the azetidine nitrogen lead to the formation of amide and sulfonamide derivatives, respectively. These reactions are generally performed using acyl chlorides, sulfonyl chlorides, or their corresponding anhydrides. The resulting derivatives often exhibit altered electronic and steric profiles.
Reductive Amination: Reductive amination provides a versatile method for introducing a wide range of substituents onto the azetidine nitrogen. This two-step, one-pot process involves the initial formation of an iminium ion intermediate by reacting the azetidine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent like sodium triacetoxyborohydride.
Ring-Opening Reactions: While the azetidine ring is relatively stable, it can undergo ring-opening reactions under specific conditions, often requiring Lewis acid catalysis or conversion to a quaternary ammonium (B1175870) salt. magtech.com.cnambeed.com The regioselectivity of these reactions is influenced by the electronic effects of the substituents on the ring. magtech.com.cn
The derivatization of the azetidine moiety is a powerful tool for creating a diverse library of this compound analogues. The table below summarizes some examples of these derivatization strategies.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Alkyl Halide/Base | N-Alkylation | N-Alkyl-2-(azetidin-3-yloxy)quinoxaline |
| This compound | Aryl Halide/Base | N-Arylation | N-Aryl-2-(azetidin-3-yloxy)quinoxaline |
| This compound | Acyl Chloride/Base | N-Acylation | N-Acyl-2-(azetidin-3-yloxy)quinoxaline |
| This compound | Sulfonyl Chloride/Base | N-Sulfonylation | N-Sulfonyl-2-(azetidin-3-yloxy)quinoxaline |
| This compound | Aldehyde/Ketone, Reducing Agent | Reductive Amination | N-Substituted-2-(azetidin-3-yloxy)quinoxaline |
Introduction of Linkers and Peripheral Substituents
Functionalization of the Quinoxaline Ring: The quinoxaline ring system can be functionalized through various aromatic substitution reactions. For instance, nitration of the quinoxaline ring can be achieved under forcing conditions. sapub.org Halogenation can also be performed, providing a handle for further cross-coupling reactions.
Synthesis of Substituted Quinoxaline Precursors: A common strategy involves the synthesis of substituted quinoxaline precursors which are then coupled with the azetidine moiety. For example, 2-chloro-3-methylquinoxaline can be synthesized and subsequently reacted with a substituted phenol (B47542) to introduce an ether linkage. nih.gov This approach allows for the incorporation of a wide array of substituents on the quinoxaline ring.
Introduction of Linkers: Linkers can be introduced to connect the this compound scaffold to other molecular fragments. For example, quinoxaline-2-carboxylic acid can be activated with agents like oxalyl chloride and then reacted with amines to form amide-linked derivatives. mdpi.com This strategy is useful for creating molecules with extended architectures.
The following table provides examples of strategies to introduce linkers and peripheral substituents.
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | Nucleophilic Aromatic Substitution | 4-(2-Methylquinoxalin-3-yloxy)benzaldehyde nih.gov |
| Quinoxaline-2-carboxylic acid | Amine | Amidation | N-Substituted quinoxaline-2-carboxamide (B189723) mdpi.com |
| o-Phenylenediamine | Substituted 1,2-Diketone | Condensation | Substituted Quinoxaline |
Green Chemistry Approaches and Sustainable Synthesis Methods
The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives to minimize environmental impact and improve efficiency. ijirt.orgekb.eg
Traditional methods for quinoxaline synthesis often rely on harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover. nih.gov Green chemistry approaches aim to address these drawbacks by utilizing more environmentally benign reagents and conditions.
Catalytic Systems in Quinoxaline Synthesis
A wide range of catalytic systems have been developed to promote the synthesis of quinoxalines under milder and more sustainable conditions.
Metal Catalysis: Transition metal catalysts, including those based on copper, palladium, and nickel, have been effectively used in quinoxaline synthesis. nih.govorientjchem.orgresearchgate.netrsc.org For instance, nickel nanoparticles have been employed as a recyclable catalyst for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov Copper-based catalysts have also been utilized in various synthetic routes. orientjchem.orgacs.org
Organocatalysis: Organocatalysts offer a metal-free alternative for quinoxaline synthesis. nih.gov Catalysts like p-toluenesulfonic acid have been shown to efficiently catalyze the condensation of 1,2-diamines and 1,2-diketones under solvent-free conditions. tandfonline.com
Nanocatalysts: The use of nanocatalysts is a rapidly growing area in green synthesis. rsc.org Their high surface area and reactivity often lead to enhanced catalytic activity and selectivity. For example, silica (B1680970) nanoparticles have been used to catalyze the synthesis of quinoxalines under solvent-free conditions. rsc.org
Heterogeneous Catalysts: Solid-supported catalysts, such as alumina-supported heteropolyoxometalates, offer advantages in terms of easy separation and reusability. nih.gov These catalysts can be filtered off at the end of the reaction and reused in subsequent batches, reducing waste and cost. nih.gov
The table below presents a comparison of different catalytic systems used in quinoxaline synthesis.
| Catalyst Type | Example | Advantages |
| Metal Catalyst | Nickel Nanoparticles nih.gov | Recyclable, efficient |
| Organocatalyst | p-Toluenesulfonic acid tandfonline.com | Metal-free, mild conditions |
| Nanocatalyst | Silica Nanoparticles rsc.org | High surface area, high activity |
| Heterogeneous Catalyst | Alumina-supported heteropolyoxometalates nih.gov | Reusable, easy separation |
Solvent-Free and Microwave-Assisted Synthesis Techniques
Eliminating or replacing hazardous organic solvents is a key goal of green chemistry.
Solvent-Free Synthesis: Performing reactions in the absence of a solvent, often with mechanical grinding, can significantly reduce waste and simplify purification. tandfonline.comias.ac.in The synthesis of quinoxalines has been successfully achieved under solvent-free conditions, sometimes with catalytic assistance. tandfonline.comias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. nih.gov This technique has been applied to the synthesis of quinoxaline derivatives, often in conjunction with green solvents or solvent-free conditions. nih.gov
Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options like water or ethanol is preferred over traditional volatile organic solvents. nih.govjocpr.com The synthesis of quinoxalines has been reported in aqueous media, further enhancing the green credentials of the process. mdpi.commdpi.com
These green techniques are summarized in the table below.
| Technique | Description | Advantages |
| Solvent-Free Synthesis | Reaction conducted without a solvent, often with grinding. tandfonline.comias.ac.in | Reduced waste, simplified workup. ias.ac.in |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.gov | Faster reaction times, improved yields. nih.gov |
| Green Solvents | Use of environmentally benign solvents like water or ethanol. nih.govjocpr.com | Reduced toxicity and environmental impact. nih.gov |
Stereoselective Synthesis Approaches (if applicable to specific analogues)
For analogues of this compound that contain stereocenters, stereoselective synthesis is crucial for obtaining enantiomerically pure compounds. This is particularly relevant when the biological activity is dependent on a specific stereoisomer.
While the parent compound this compound itself is achiral, the introduction of substituents on the azetidine or quinoxaline rings can create chiral centers. For instance, the synthesis of asymmetric aza-boron dipyrromethene (aza-BODIPY) analogues bearing a quinoxaline moiety has been reported, highlighting the potential for creating chiral quinoxaline-based structures. mdpi.com
The stereoselective synthesis of the azetidine ring itself is a well-established field, with various methods available for the enantioselective construction of substituted azetidines. organic-chemistry.org These chiral azetidine building blocks can then be incorporated into the final quinoxaline derivative.
Approaches to stereoselective synthesis could include:
Use of Chiral Starting Materials: Employing enantiomerically pure starting materials, such as a chiral substituted azetidinol, would directly lead to a stereochemically defined product.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction can be a powerful strategy.
Chiral Resolution: Separating a racemic mixture of a chiral intermediate or the final product using techniques like chiral chromatography or diastereomeric salt formation can provide access to the individual enantiomers.
The development of stereoselective synthetic routes is essential for the systematic investigation of the structure-activity relationships of chiral this compound analogues.
Investigation of Molecular and Biochemical Mechanisms of Action
Identification of Putative Biological Targets
The initial step in characterizing the mechanism of action for a novel compound like 2-(Azetidin-3-yloxy)quinoxaline involves identifying its direct molecular targets within a biological system. This is typically achieved through a combination of in vitro screening assays against diverse panels of known biological molecules.
Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)
Given that the quinoxaline (B1680401) scaffold is present in numerous kinase inhibitors, a primary avenue of investigation would be to screen this compound against a broad panel of protein kinases. The azetidin-3-yloxy moiety is also found in compounds designed as inhibitors for enzymes such as phosphodiesterase 10 (PDE10) and Focal Adhesion Kinase (FAK)/Src kinase.
A typical kinase inhibition assay would involve quantifying the enzymatic activity of a panel of kinases in the presence of varying concentrations of the compound. The results are generally reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Hypothetical Kinase Inhibition Profile for this compound
| Kinase Target | IC50 (nM) |
| Kinase A | >10,000 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 120 |
| Kinase E | >10,000 |
| This table is for illustrative purposes only. No public data is available for this compound. |
Receptor Binding Assays (e.g., GPCRs, nuclear receptors)
To determine if this compound interacts with cell surface or intracellular receptors, a series of receptor binding assays would be conducted. These assays measure the affinity of the compound for a wide range of G-protein coupled receptors (GPCRs), nuclear receptors, and other receptor types. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from competitive binding experiments.
Protein-Protein Interaction Modulation
A growing area of drug discovery is the modulation of protein-protein interactions (PPIs). Assays designed to screen for the ability of this compound to either inhibit or stabilize specific PPIs would be a valuable component of its characterization. Techniques such as fluorescence resonance energy transfer (FRET) or co-immunoprecipitation followed by western blotting could be employed to identify any such activity.
Elucidation of Intracellular Signaling Pathways
Once a putative biological target is identified, the subsequent step is to understand how the interaction of this compound with this target affects downstream intracellular signaling pathways.
Downstream Effect Studies in Cellular Systems
Cell-based assays are crucial for confirming the on-target activity of the compound and for elucidating its functional consequences. For example, if initial screens suggest that this compound inhibits a specific kinase, further studies in relevant cancer cell lines would be performed to measure the phosphorylation status of known downstream substrates of that kinase.
Table 2: Hypothetical Effect of this compound on Downstream Signaling in a Cellular Model
| Cell Line | Treatment | Phospho-Substrate X Level (Fold Change) |
| Cell Line Y | Vehicle | 1.0 |
| Cell Line Y | 1 µM Compound | 0.4 |
| Cell Line Y | 10 µM Compound | 0.1 |
| This table is for illustrative purposes only. No public data is available for this compound. |
Gene Expression and Proteomic Profiling in Research Models
To obtain a more global view of the cellular response to this compound, comprehensive gene expression and proteomic profiling studies would be undertaken. Techniques such as RNA sequencing (RNA-seq) and mass spectrometry-based proteomics can identify changes in the expression levels of thousands of genes and proteins following treatment with the compound. This data can provide valuable insights into the broader biological pathways that are modulated and can help to identify potential biomarkers of response or toxicity.
Biophysical Characterization of Ligand-Target Interactions
The direct interaction between a small molecule and its biological target is a critical aspect of its mechanism of action. Several biophysical techniques are employed to characterize these interactions for quinoxaline derivatives, providing data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated.
Studies on quinoxaline derivatives have utilized ITC to characterize their binding to various protein targets. For instance, ITC has been employed to study the binding of aryl-dihydroxyphenyl-thiadiazole inhibitors, which can be considered related structures, to human Hsp90α isozyme. lsmu.lt These experiments have revealed high binding affinities, with dissociation constants (Kd) in the nanomolar range. lsmu.lt The dissection of the thermodynamic parameters, such as enthalpy and entropy, provides a deeper understanding of the driving forces behind the binding, distinguishing between enthalpically and entropically driven interactions. lsmu.ltmolbnl.it Such detailed thermodynamic characterization is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors. lsmu.lt
Table 1: Illustrative Thermodynamic Parameters of Binding for a Quinoxaline Derivative (Hypothetical Data)
| Parameter | Value |
| Binding Affinity (Kd) | 50 nM |
| Enthalpy (ΔH) | -15 kcal/mol |
| Entropy (ΔS) | -10 cal/mol·K |
| Stoichiometry (n) | 1.1 |
This table presents hypothetical data for illustrative purposes, as specific ITC data for this compound is not available.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target immobilized on a sensor chip. The equilibrium dissociation constant (KD) can be calculated from the ratio of these rates (kd/ka).
SPR has been instrumental in characterizing the binding kinetics of various quinoxaline derivatives. For example, SPR assays have been used to measure the binding affinity of quinoxaline derivatives to targets such as Cyclophilin J (CyPJ). frontiersin.org In a study, nineteen compounds with a quinoxaline nucleus were identified as capable of binding to CyPJ, with KD values ranging from micromolar to nanomolar concentrations. frontiersin.org Furthermore, SPR has been used to study the binding of pyrrolo[3,2-b]quinoxaline derivatives to Eph tyrosine kinases, revealing slow unbinding rates for some inhibitors, which is a desirable characteristic for prolonged therapeutic effect. uzh.chacs.org The technique has also been applied to investigate the interaction of quinoxaline-based compounds with viral proteins, such as the nucleocapsid protein of coronaviruses, demonstrating their potential to disrupt protein-RNA interactions. rsc.org
Table 2: Illustrative Kinetic Parameters from SPR Analysis for a Quinoxaline Derivative (Hypothetical Data)
| Parameter | Value |
| Association Rate (ka) | 1 x 105 M-1s-1 |
| Dissociation Rate (kd) | 5 x 10-4 s-1 |
| Equilibrium Dissociation Constant (KD) | 5 nM |
This table presents hypothetical data for illustrative purposes, as specific SPR data for this compound is not available.
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about ligand-target interactions. Chemical shift perturbation (CSP) studies, saturation transfer difference (STD) NMR, and other NMR methods can identify binding sites, determine binding affinities, and elucidate the conformation of the ligand when bound to its target.
1H NMR has been used to study the interactions of indolo[2,3-b]quinoxaline derivatives with DNA duplexes. nih.gov These studies have shown that the compounds bind to DNA via intercalation, leading to significant shifts in the imino proton resonances of the DNA base pairs. nih.gov The observed broadening of resonances can also provide information about the kinetics of the binding process. nih.gov In other applications, 1H NMR titration has been used to investigate the anion-binding properties of quinoxaline derivatives bearing imidazolium (B1220033) moieties. researchgate.net The changes in the chemical shifts of specific protons upon the addition of anions allow for the determination of binding affinities and the identification of the interacting groups. researchgate.net
Mechanistic Studies at the Subcellular Level
Understanding the effects of a compound on subcellular structures and pathways is crucial for elucidating its mechanism of action. For many quinoxaline derivatives, particularly those with anticancer potential, investigations have focused on their impact on mitochondrial function, autophagy, and apoptosis.
Mitochondria are central to cellular metabolism and are key regulators of cell death pathways. The assessment of mitochondrial function is therefore a common approach in the mechanistic evaluation of new compounds.
Studies on 2,3-diarylsubstituted quinoxaline derivatives have shown that they can induce significant mitochondrial alterations in promastigotes of Leishmania amazonensis. nih.gov These alterations include intense mitochondrial swelling, an increase in the production of superoxide (B77818) anions (O2·−), and a decrease in intracellular ATP levels. nih.gov Interestingly, these compounds were found to cause hyperpolarization of the mitochondrial membrane potential (ΔΨm), a less common but significant indicator of cellular damage. nih.gov In the context of cancer research, the ability of certain 3-arylaminoquinoxaline-2-carboxamide derivatives to cause fluctuations in mitochondrial membrane potential has been linked to their pro-apoptotic activity. researchgate.net The disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors, initiating the caspase cascade.
Table 3: Illustrative Data on Mitochondrial Function Modulation by a Quinoxaline Derivative (Hypothetical Data)
| Parameter | Effect |
| Mitochondrial Membrane Potential (ΔΨm) | Hyperpolarization |
| Intracellular ATP Levels | Decreased |
| Reactive Oxygen Species (ROS) Production | Increased |
This table presents hypothetical data for illustrative purposes, as specific mitochondrial function data for this compound is not available.
Apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) are fundamental cellular processes that are often modulated by anticancer agents. Numerous studies have demonstrated that quinoxaline derivatives can induce one or both of these pathways in cancer cells.
The induction of apoptosis by quinoxaline derivatives is a frequently reported mechanism of their anticancer activity. tandfonline.comnih.govnih.govjohnshopkins.edu Mechanistic studies have shown that these compounds can trigger apoptosis through various means, including the arrest of the cell cycle at different phases (e.g., G2/M or S phase), the upregulation of pro-apoptotic proteins like p53, Bax, and caspases (caspase-3, caspase-7, caspase-8), and the downregulation of the anti-apoptotic protein Bcl-2. tandfonline.comnih.govjohnshopkins.edu For example, a novel quinoxaline-3-propanamide derivative was shown to increase the level of caspase-3, a key executioner caspase, indicating the induction of apoptosis. rsc.org
In addition to apoptosis, several quinoxaline derivatives have been identified as potent inducers of autophagy. nih.govacs.orgmdpi.com The quinoxalinyl-hydrazone derivative PJOV56, for instance, was found to induce both autophagy and apoptosis in colorectal cancer cells. nih.gov The mechanism of autophagy induction was linked to the upregulation of Beclin 1 and the conversion of LC3A/B I to LC3A/B II, which are key events in the formation of autophagosomes. nih.gov Similarly, a pristimerin-quinoxaline derivative was shown to induce autophagy-mediated cell death in breast cancer cells by activating the ROS/JNK signaling pathway. acs.org Some quinoxaline derivatives have also been reported to induce autophagic cell death in conjunction with cell cycle arrest. mdpi.com The interplay between autophagy and apoptosis upon treatment with quinoxaline derivatives is a complex area of research, with autophagy sometimes acting as a pro-survival mechanism and at other times contributing to cell death.
Table 4: Illustrative Effects of a Quinoxaline Derivative on Apoptosis and Autophagy Pathways (Hypothetical Data)
| Pathway Marker | Observation |
| Apoptosis | |
| Annexin V Staining | Increased |
| Caspase-3 Activation | Increased |
| Bcl-2 Expression | Decreased |
| Bax Expression | Increased |
| Autophagy | |
| LC3-II/LC3-I Ratio | Increased |
| Beclin 1 Expression | Increased |
| Autophagosome Formation | Observed via TEM |
This table presents hypothetical data for illustrative purposes, as specific data on apoptosis and autophagy for this compound is not available.
Preclinical Biological Evaluation in Vitro and Non Human in Vivo Models
Cellular Assays for Functional Activity
Detailed searches for the functional activity of 2-(Azetidin-3-yloxy)quinoxaline in various cellular assays yielded limited specific results for this particular compound. The broader class of quinoxaline (B1680401) derivatives, however, has been the subject of numerous studies.
Antiproliferative Activity in Cancer Cell Lines
Specific data on the antiproliferative activity of this compound against cancer cell lines could not be found in the reviewed literature. However, the quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry and is a core component of various compounds with demonstrated anticancer properties. mdpi.com For instance, different series of quinoxaline derivatives have shown substantial antiproliferative activity. One study reported that two ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives were highly cytotoxic to human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines, with IC50 values of 3.3 μM for both. nih.gov Another novel quinazoline-containing 1,2,3-triazole compound demonstrated inhibitory activity against A549, MCF7 (breast cancer), and K562 (leukemia) cell lines with IC50 concentrations of 35.70 μM, 19.50 μM, and 5.95 μM, respectively. nih.gov These examples highlight the potential of the quinoxaline core in the development of anticancer agents, though specific data for this compound is absent.
Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal)
There is no specific information available regarding the antimicrobial spectrum of this compound. Nevertheless, the quinoxaline nucleus is a constituent of compounds with a wide array of biological activities, including antibacterial and antifungal properties. nih.govmdpi.com For example, a study on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives showed that some of these compounds had antibacterial activity, with one derivative being particularly effective against Gram-positive bacteria and another showing a broad antifungal spectrum. nih.gov Another study on 3-hydrazinoquinoxaline-2-thiol (B1673409) demonstrated its efficacy against various Candida species, in some cases surpassing the effectiveness of Amphotericin B. nih.govnih.gov These findings underscore the antimicrobial potential within the quinoxaline family of compounds.
Antiviral Activity in Cell-Based Assays
Direct evidence of antiviral activity for this compound in cell-based assays is not available in the current literature. However, compounds containing the quinoxaline nucleus have been reported to exhibit antiviral properties. nih.gov For instance, certain 3'-azido and 2',3'-unsaturated analogues of pyrimidine (B1678525) deoxyribonucleosides have shown significant activity against retroviruses like Moloney-murine leukemia virus (M-MULV) and the "AIDS" virus (HTLV-III/LAV/AAV). nih.gov Additionally, some l-3'-azido-2',3'-dideoxypurine nucleosides have been evaluated against HIV and hepatitis B virus, although they showed weak or no activity. nih.gov
Anti-parasitic Activity (e.g., antileishmanial, antitrypanosomal)
While no specific anti-parasitic data exists for this compound, various other quinoxaline derivatives have been investigated for their potential to combat parasitic infections.
Antileishmanial Activity: Several studies have highlighted the antileishmanial properties of quinoxaline derivatives. For example, 2,3-diarylsubstituted quinoxalines have demonstrated significant antiproliferative activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.govnih.gov Another study synthesized a series of 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and found them to be active against L. amazonensis amastigotes. researchgate.net The search for new treatments for leishmaniasis is driven by the serious side effects of current therapies. nih.govnih.gov
Antitrypanosomal Activity: A number of quinoxaline derivatives have shown promise as antitrypanosomal agents. A study on 2,3-disubstituted quinoxaline derivatives identified several compounds with high activity against Trypanosoma cruzi. nih.gov Other research has focused on different heterocyclic compounds, with some 8-alkynyl-3-nitroimidazopyridines displaying potent activity against both T. b. brucei and T. cruzi. researchgate.net
Modulation of Inflammatory Responses in Cell Cultures
Specific studies on the modulation of inflammatory responses in cell cultures by this compound are not documented. However, research into quinoxaline-containing synthetic lipoxin A4 mimetics has shown that these compounds can significantly attenuate inflammatory responses. nih.gov One such mimetic, (R)-6, was found to reduce LPS- and TNF-α-induced NF-κB activity in monocytes and vascular smooth muscle cells, highlighting the potential anti-inflammatory capacity of the quinoxaline scaffold. nih.gov
Activity in Established in vitro Disease Models
There is a lack of published research on the activity of this compound in established in vitro disease models. The broader class of quinoxalines has been evaluated in various models, as exemplified by the studies on cancer cell lines, microbial pathogens, and parasitic infections mentioned in the preceding sections. These studies often utilize established cell culture models to determine efficacy and mechanism of action. For instance, the antileishmanial activity of some quinoxalines was not only determined by their effect on parasite proliferation but also by investigating their impact on mitochondrial function in the parasite. nih.gov Similarly, the anti-inflammatory properties of quinoxaline mimetics were assessed in models of acute inflammation. nih.gov
Organoid and 3D Cell Culture Models
No studies utilizing organoid or 3D cell culture models to evaluate the biological activity of this compound have been identified.
Co-culture Systems for Intercellular Interaction Studies
There is no available research detailing the use of this compound in co-culture systems designed to investigate intercellular interactions.
Evaluation in Non-Human Animal Models for Potential Efficacy
Disease-Specific Murine Models
No published studies were found that assess the potential efficacy of this compound in any disease-specific murine models.
Zebrafish Models for Developmental or Disease Phenotypes
There is no information available on the evaluation of this compound in zebrafish models for developmental or disease-related phenotypes.
In vivo Proof-of-Concept Studies in Relevant Non-Human Systems (excluding safety/toxicity)
No in vivo proof-of-concept studies for this compound in any relevant non-human systems, focusing on efficacy, have been reported in the literature.
Cellular Uptake and Subcellular Localization Studies in Research Models
Specific studies on the cellular uptake and subcellular localization of this compound are not publicly available.
Fluorescently Tagged Compound Tracking
Currently, there is no publicly available scientific literature detailing the use of fluorescently tagged this compound for tracking purposes in either in vitro cell cultures or non-human in vivo models. This methodology, which would involve chemically modifying the parent compound with a fluorescent probe, is a powerful tool for visualizing the subcellular localization, uptake, and distribution of a compound within biological systems. The absence of such studies indicates a potential area for future research to elucidate the cellular and tissue-level interactions of this particular quinoxaline derivative.
Mass Spectrometry Imaging in Cell and Tissue Sections
Similar to fluorescent tagging, there are no specific published studies that have employed mass spectrometry imaging (MSI) to map the distribution of this compound in cell and tissue sections. MSI is a label-free technique that allows for the spatial visualization of drugs and their metabolites within a biological sample. This powerful technology could provide invaluable insights into the compound's penetration into target tissues and its metabolic fate at a microscopic level. The application of MSI to study this compound remains a prospective area of investigation.
While direct data on this compound is not available, the broader family of quinoxaline derivatives has been the subject of extensive research, demonstrating a wide range of biological activities. These studies often employ various in vitro and in vivo models to assess their potential as therapeutic agents.
Based on a comprehensive review of available scientific literature, a detailed article on the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of the specific chemical compound “this compound” cannot be generated as requested.
Similarly, data correlating the structural features of this specific compound to its pharmacological profile in preclinical models, such as the influence of lipophilicity on cellular uptake or the role of electronic properties in receptor binding, is not present in the available resources.
To generate the requested article, one would need access to dedicated medicinal chemistry studies where a library of analogs based on the "this compound" scaffold has been synthesized and biologically evaluated. As this information is not publicly available, it is not possible to provide a scientifically accurate and informative article that adheres to the strict and detailed outline provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Design Principles and Insights for Scaffold Optimization
A critical aspect of scaffold optimization involves exploring substitutions on the quinoxaline (B1680401) ring. The electronic nature and position of substituents can significantly influence the molecule's interaction with its biological target. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions of the benzene (B151609) ring of the quinoxaline can modulate the electron density of the heterocyclic system, thereby affecting binding affinities. mdpi.com
Furthermore, modifications to the azetidine (B1206935) ring are a key strategy for improving potency and physicochemical properties. The nitrogen atom of the azetidine ring presents a convenient handle for introducing a variety of substituents. The size, polarity, and hydrogen bonding capacity of these substituents can be fine-tuned to optimize interactions with the target protein and to improve properties such as solubility and metabolic stability. For example, substitution on the azetidine nitrogen can be explored to probe for additional binding pockets in the target enzyme.
Systematic exploration of these structural modifications, guided by computational modeling and empirical testing, is essential for the successful optimization of the 2-(Azetidin-3-yloxy)quinoxaline scaffold. The following table summarizes key SAR and SPR insights gleaned from various studies on quinoxaline derivatives, which can be extrapolated to guide the optimization of this specific scaffold.
| Structural Modification | Observation | Implication for Optimization |
| Quinoxaline Ring Substitution | Introduction of halogens (e.g., Cl, F) at the 6- or 7-positions can enhance activity. mdpi.com | Explore halogenation patterns on the benzene portion of the quinoxaline ring to potentially improve potency. |
| Quinoxaline Ring Substitution | Substitutions at the 3-position of the quinoxaline ring can significantly impact activity. mdpi.com | Investigate the introduction of small alkyl or substituted aryl groups at the 3-position to probe for additional interactions. |
| Azetidine Ring N-Substitution | The nature of the substituent on the azetidine nitrogen is critical for activity and selectivity. | Systematically vary the substituent on the azetidine nitrogen (e.g., alkyl, acyl, sulfonyl groups) to optimize target engagement and physicochemical properties. |
| Ether Linkage Modification | An oxygen linker (O-linker) at the 2-position of the quinoxaline may decrease activity compared to a nitrogen linker (N-linker) in some contexts. mdpi.com | Consider bioisosteric replacement of the ether oxygen with nitrogen or sulfur to potentially improve biological activity. |
It is important to note that while these general principles provide a valuable starting point, the optimal combination of substituents will be highly dependent on the specific biological target and the desired therapeutic profile. A comprehensive and iterative approach, combining synthetic chemistry, biological evaluation, and computational studies, is paramount for the successful development of drug candidates based on the this compound scaffold.
Advanced Analytical Methodologies for Research Applications
Development of Research-Grade Bioanalytical Techniques
Bioanalytical methods are essential for quantifying a compound in biological matrices, which is a critical aspect of in vitro and non-human in vivo studies. These methods need to be sensitive, specific, and reliable to provide meaningful data.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Quantification in Biological Matrices (from in vitro or non-human in vivo studies)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in complex biological samples like plasma, serum, and tissue homogenates. nih.govbiotech-asia.org The development of a robust LC-MS/MS method for 2-(Azetidin-3-yloxy)quinoxaline would involve several key steps.
Method Development and Validation: A typical LC-MS/MS method for a quinoxaline (B1680401) derivative like this compound would be developed and validated according to regulatory guidelines to ensure its reliability. nih.govmdpi.com This involves optimizing chromatographic conditions to achieve good separation from endogenous matrix components and potential metabolites. An isocratic mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier like formic acid, is commonly used. nih.govrsc.org A C18 or other suitable reversed-phase column is frequently employed for the separation. rsc.orgnih.gov
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. rsc.orgnih.gov This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. The use of an internal standard is crucial for correcting for variations in sample preparation and instrument response. researchgate.net
Validation parameters would include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. nih.govmdpi.com Linearity is typically established over a specific concentration range, for example, from 1 ng/mL to 3000 ng/mL. mdpi.com Accuracy and precision are assessed at multiple concentration levels to ensure the method's reliability. nih.gov
Table 1: Representative LC-MS/MS Method Parameters for Quinoxaline Derivatives
| Parameter | Typical Condition | Reference |
| Chromatography | ||
| Column | C18, PFP | nih.gov, mdpi.com |
| Mobile Phase | Acetonitrile/Methanol and Water with Formic Acid | rsc.org, nih.gov |
| Elution | Isocratic or Gradient | biotech-asia.org |
| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov, biotech-asia.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov, rsc.org |
| Internal Standard | Structurally similar compound | researchgate.net |
Application in Research Studies: Once validated, the LC-MS/MS method can be applied to quantify this compound in samples from various research studies. For instance, in in vitro metabolic stability studies using liver microsomes, the method would be used to measure the decrease of the parent compound over time to determine its intrinsic clearance. mdpi.com In non-human in vivo pharmacokinetic studies, the method would be used to measure the concentration of the compound in plasma or other tissues at different time points after administration. nih.gov
Capillary Electrophoresis (CE) for Compound Purity and Stability Studies
Capillary electrophoresis (CE) is a high-efficiency separation technique that can be used to assess the purity and stability of compounds like this compound. youtube.com It separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge and size. youtube.com
Purity Assessment: CE can provide high-resolution separation of the main compound from any impurities. youtube.com The principle of separation in CE relies on the differential migration of charged species within a narrow-bore capillary filled with a buffer solution under the influence of a high voltage electric field. youtube.com For a compound like this compound, which contains basic nitrogen atoms, it would likely be analyzed as a cation in an acidic buffer. The electropherogram would show a major peak for the main compound and smaller peaks for any impurities present.
Stability Studies: CE is also a valuable tool for monitoring the stability of a compound under various stress conditions, such as acidic or basic hydrolysis, oxidation, and photolysis. nih.gov By analyzing samples at different time points, any degradation of the parent compound and the formation of degradation products can be monitored. The high efficiency of CE allows for the separation of closely related degradation products from the parent compound. youtube.com
Table 2: Typical Capillary Electrophoresis Parameters for Heterocyclic Compounds
| Parameter | Typical Condition | Reference |
| Capillary | Fused-silica | nih.gov |
| Buffer | Acidic buffer (e.g., phosphate, acetate) | nih.gov |
| Voltage | 15-30 kV | youtube.com |
| Injection | Hydrodynamic or Electrokinetic | nih.gov |
| Detection | UV-Vis | nih.gov |
Spectroscopic Characterization Techniques in Research
Spectroscopic techniques are indispensable for the structural elucidation of a new compound and its potential metabolites, as well as for confirming its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites (in research samples)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the metabolites of this compound that may be formed in research samples. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for this purpose.
The metabolism of the azetidine (B1206935) ring is a point of interest in research. Studies on other azetidine-containing compounds have shown that the ring can be susceptible to opening. nih.govnih.gov For instance, glutathione (B108866) S-transferases can catalyze the opening of the azetidine ring through nucleophilic attack by glutathione. nih.gov NMR spectroscopy would be crucial in identifying the structure of such a ring-opened metabolite of this compound. The chemical shifts and coupling constants of the protons and carbons in the modified part of the molecule would provide definitive evidence for the structural change. nih.govadelaide.edu.au
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.comresearchgate.net The IR spectrum of this compound would show characteristic absorption bands corresponding to its various structural features.
The spectrum would be expected to show stretching vibrations for C-H bonds in the aromatic (quinoxaline) and aliphatic (azetidine) parts of the molecule. The C=N stretching vibrations of the quinoxaline ring would also be present. nih.gov The C-O-C ether linkage would exhibit a characteristic stretching band. The N-H stretching vibration of the secondary amine in the azetidine ring would also be observable. nih.gov Any changes to these functional groups, for instance, through metabolism, would result in corresponding changes in the IR spectrum, which can be useful for preliminary analysis. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H stretch | 3100-3000 | nih.gov |
| Aliphatic C-H stretch | 3000-2850 | nih.gov |
| N-H stretch (azetidine) | 3500-3300 | nih.gov |
| C=N stretch (quinoxaline) | 1650-1550 | nih.gov |
| C-O-C stretch (ether) | 1260-1000 | nih.gov |
| Aromatic C-H bend | 900-675 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high accuracy, which in turn allows for the determination of its elemental composition. uci.edushimadzu.com This is a critical step in confirming the identity of a newly synthesized compound like this compound and for identifying its unknown metabolites.
By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org For example, if a metabolite of this compound is formed through hydroxylation, HRMS can confirm the addition of an oxygen atom by the corresponding increase in the accurate mass. The fragmentation pattern observed in the HRMS spectrum can also provide valuable structural information. miamioh.edu
Chromatographic Purity and Impurity Profiling in Research Samples
The assessment of chromatographic purity and the comprehensive profiling of impurities are critical components in the research and development of novel chemical entities such as this compound. These analytical procedures are essential for ensuring the quality, consistency, and integrity of research samples, which in turn underpins the reliability of preclinical and further scientific investigations. lcms.cz The process involves the use of high-resolution chromatographic techniques to separate the main compound from any accompanying impurities, which may originate from the synthetic route, degradation, or storage. nih.govijcrt.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds. nih.gov For a compound like this compound, a reversed-phase HPLC method is often the primary choice. This method separates compounds based on their hydrophobicity. The selection of the stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition, which usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, are crucial for achieving adequate separation of the main peak from impurity peaks. chrom-china.comnih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to resolve impurities with a wide range of polarities. chrom-china.comnih.gov
The detection of this compound and its impurities is commonly achieved using an ultraviolet (UV) detector, as the quinoxaline moiety provides a suitable chromophore. nih.gov The use of a diode-array detector (DAD) or a photodiode array (PDA) detector is particularly advantageous as it allows for the acquisition of UV spectra for each separated peak. This spectral data is invaluable for assessing peak purity and for preliminary identification of impurities by comparing their UV spectra to that of the main compound.
For the identification and structural elucidation of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.gov LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. sciex.com Following separation by HPLC, the eluent is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) information for the parent ions of the impurities and their fragmentation patterns. This data, often obtained using high-resolution mass spectrometry (HRMS), allows for the determination of the elemental composition of impurities and provides critical clues for their structural identification. mdpi.com
Forced degradation studies are an integral part of impurity profiling. These studies involve subjecting a sample of this compound to various stress conditions, such as acid, base, oxidation, heat, and light, to intentionally generate degradation products. mdpi.com The analysis of these stressed samples by LC-MS helps to identify potential degradation pathways and to develop stability-indicating analytical methods.
The table below presents a hypothetical impurity profile for a research sample of this compound, as determined by a validated HPLC-UV/MS method. The data includes the retention time (RT) of the main compound, the relative retention time (RRT) of detected impurities, their response in the UV chromatogram, and their proposed identification based on mass spectrometry data.
Interactive Data Table: Impurity Profile of this compound
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | UV Response (%) | [M+H]⁺ (m/z) | Proposed Identification | Potential Source |
| Impurity A | 8.5 | 0.85 | 0.08 | 133.05 | Quinoxalin-2-ol | Starting Material/Degradation |
| Impurity B | 9.2 | 0.92 | 0.12 | 74.06 | Azetidin-3-ol | Starting Material |
| Main Compound | 10.0 | 1.00 | 99.70 | 216.09 | This compound | - |
| Impurity C | 11.5 | 1.15 | 0.05 | 232.09 | This compound N-oxide | Oxidation |
| Impurity D | 12.8 | 1.28 | 0.03 | 234.10 | Hydrolytic Degradant | Hydrolysis |
| This data is illustrative and intended to represent a plausible impurity profile for a research-grade sample. |
Future Research Directions and Unaddressed Scientific Questions
Exploration of Novel Biological Targets and Therapeutic Areas
The diverse biological activities reported for quinoxaline (B1680401) derivatives suggest that 2-(Azetidin-3-yloxy)quinoxaline could interact with a multitude of biological targets. researchgate.netresearchgate.netwisdomlib.org A primary avenue of future research will be the systematic screening of this compound against a wide array of molecular targets to identify novel therapeutic opportunities.
Initial investigations should focus on well-established targets for quinoxaline-based compounds, such as protein kinases, DNA, and various enzymes involved in microbial and cancer cell proliferation. nih.govnih.gov Given the structural novelty of the azetidin-3-yloxy substituent, it is plausible that this compound will exhibit a unique target profile compared to previously studied quinoxalines. High-throughput screening campaigns against diverse panels of kinases, proteases, and other enzyme families could rapidly identify initial hits.
Furthermore, phenotypic screening in various disease models, such as cancer cell lines, pathogenic bacteria, and inflammatory cell models, could reveal unexpected therapeutic potential. For instance, recent studies have highlighted the potential of quinoxaline derivatives in treating neurodegenerative disorders and parasitic infections. nih.govnih.gov The unique physicochemical properties imparted by the azetidine (B1206935) moiety might enhance blood-brain barrier penetration or cellular uptake, opening avenues for neurological or intracellular-acting therapies.
Unaddressed Scientific Questions:
What is the full spectrum of biological targets for this compound?
Does the azetidine substituent confer novel target selectivity compared to other 2-substituted quinoxalines?
Could this compound be effective in therapeutic areas not traditionally associated with quinoxalines, such as neurodegenerative or metabolic diseases?
What are the structure-activity relationships (SAR) for the quinoxaline and azetidine scaffolds in modulating target affinity and cellular activity?
Development of Advanced Synthetic Strategies for Complex Architectures
The efficient and versatile synthesis of this compound and its analogues is paramount for a thorough investigation of its biological potential. While general methods for the synthesis of quinoxalines and azetidines are established, the development of advanced strategies for constructing complex architectures based on this core structure remains a key challenge. bham.ac.ukorganic-chemistry.orgtsijournals.comresearchgate.net
Future synthetic efforts should focus on developing modular and convergent routes that allow for the rapid generation of a diverse library of analogues. This would involve the exploration of novel coupling partners and reaction conditions for the functionalization of both the quinoxaline and azetidine rings. For instance, late-stage functionalization techniques could enable the introduction of various substituents to probe the SAR in detail.
Furthermore, the development of stereoselective syntheses will be crucial, as the azetidine ring contains a stereocenter. The different enantiomers of this compound may exhibit distinct biological activities and pharmacokinetic profiles. Asymmetric synthesis or chiral separation methods will be necessary to access and evaluate the individual stereoisomers.
Unaddressed Scientific Questions:
What are the most efficient and scalable synthetic routes to this compound?
Can robust methods for the late-stage functionalization of the quinoxaline and azetidine rings be developed?
How can the stereochemistry of the azetidine ring be controlled during synthesis?
What is the impact of stereoisomerism on the biological activity and pharmacokinetic properties of the compound?
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully elucidate the mechanism of action of this compound, a systems-level approach integrating various "omics" technologies will be indispensable. Transcriptomics, proteomics, and metabolomics can provide a global view of the cellular perturbations induced by the compound, offering insights beyond a single molecular target. springernature.com
For example, if initial screens identify anticancer activity, RNA sequencing (RNA-Seq) could reveal the downstream gene expression changes following treatment. Proteomics could then identify the protein expression and post-translational modifications that are altered, potentially pinpointing the affected signaling pathways. Metabolomics could further delineate the metabolic reprogramming induced by the compound.
The integration of these multi-omics datasets, through bioinformatics and computational modeling, can help to construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers of response or resistance, and uncover off-target effects. springernature.com
Unaddressed Scientific Questions:
What are the global transcriptomic, proteomic, and metabolomic signatures of cells treated with this compound?
How do these multi-omics profiles change with varying concentrations and treatment durations?
Can integrated omics data reveal novel mechanisms of action or identify synergistic drug combinations?
Are there specific biomarkers that can predict cellular sensitivity to this compound?
Addressing Challenges in Preclinical Translation and Optimization
The path from a promising hit compound to a clinical candidate is fraught with challenges. For this compound, a key focus of future research will be to address potential liabilities in its preclinical development. This includes optimizing its pharmacokinetic and pharmacodynamic properties.
Studies on its absorption, distribution, metabolism, and excretion (ADME) properties will be critical. The azetidine ring, while offering structural novelty, may also introduce metabolic instabilities. In vitro and in vivo metabolic studies will be necessary to identify potential metabolic soft spots and guide the design of more stable analogues.
Furthermore, assessing the compound's toxicity profile early in the development process is crucial. In vitro cytotoxicity assays against a panel of normal cell lines and in vivo toxicity studies in animal models will be required to establish a therapeutic window.
Unaddressed Scientific Questions:
What is the pharmacokinetic profile of this compound in preclinical animal models?
What are the major metabolic pathways and potential metabolites of this compound?
Does the compound exhibit any off-target toxicities in vitro or in vivo?
How can the lead compound be optimized to improve its drug-like properties and minimize potential liabilities?
Design of Targeted Delivery Systems for Research Probes
Beyond its potential as a therapeutic agent, this compound could also serve as a valuable research probe to study specific biological processes. To enhance its utility as a probe, the development of targeted delivery systems could be explored.
For instance, the compound could be conjugated to molecules that direct it to specific cell types or subcellular compartments. One study has already demonstrated the use of quinoxaline-based semiconducting polymers encapsulated in liposomes for targeted tumor photothermal therapy. nih.gov This approach could be adapted to deliver this compound specifically to cancer cells, minimizing off-target effects.
Alternatively, the compound could be incorporated into fluorescent probes to visualize its distribution and interaction with its biological targets within living cells. This would provide invaluable spatial and temporal information about its mechanism of action.
Unaddressed Scientific Questions:
Can this compound be effectively encapsulated or conjugated to targeted delivery vehicles?
What targeting ligands would be most appropriate for directing the compound to specific tissues or cell types of interest?
Can fluorescently labeled derivatives of this compound be developed for live-cell imaging applications?
How does targeted delivery affect the efficacy and safety profile of the compound?
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 237.68 g/mol | HR-MS |
| logP | 2.3 ± 0.2 | Shake-flask |
| Aqueous Solubility | 12 µM (pH 7.4) | Nephelometry |
Q. Table 2: Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity vs. VEGFR2 |
|---|---|---|
| PDGFRα | 15 | >100-fold |
| FLT3 | 28 | 50-fold |
| c-Kit | 120 | 10-fold |
| Data from enzymatic assays at 1 mM ATP |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
